molecular formula C8H13N3S2 B6247149 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine CAS No. 40177-34-2

5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine

Cat. No. B6247149
CAS RN: 40177-34-2
M. Wt: 215.3
InChI Key:
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Description

5-(Cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine (5-CSA) is a synthetic compound with a wide range of applications in the field of organic chemistry. It is a versatile reagent that can be used in a variety of reactions, including synthesis, catalysis, and isomerization. 5-CSA has been studied extensively in recent years due to its potential applications in drug discovery, biochemistry, and medicinal chemistry.

Scientific Research Applications

5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications. It is used in the synthesis of various heterocyclic compounds, including benzodiazepines, quinolines, and piperidines. It is also used in the synthesis of various polymers and polymeric materials. In addition, 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine is used in the synthesis of various organic catalysts and in the production of various drug molecules. Furthermore, 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine is used in the synthesis of various fluorescent probes and in the production of various drug delivery systems.

Mechanism of Action

The mechanism of action of 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine is not yet fully understood. However, it is believed that 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine acts as a proton donor, donating a proton to the substrate during the reaction. This proton donation facilitates the formation of a new bond between the substrate and the 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine molecule. In addition, 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine is believed to be involved in the formation of various intermediates that are important for the completion of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine are not yet fully understood. However, it is believed that 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine has the potential to act as an inhibitor of certain enzymes and receptors, which could lead to various physiological effects. In addition, 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine has the potential to act as an antioxidant, which could lead to various beneficial effects on the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine in lab experiments is its versatility. It can be used in a variety of reactions, including synthesis, catalysis, and isomerization. In addition, 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine in lab experiments. For example, 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine can be toxic if not handled properly, and it can be difficult to purify.

Future Directions

There are many potential future directions for 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine research. For example, further research could be conducted to investigate the biochemical and physiological effects of 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine, as well as its potential therapeutic applications. In addition, further research could be conducted to investigate the mechanism of action of 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine and to develop new synthetic methods for its synthesis. Furthermore, further research could be conducted to develop new drug delivery systems using 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine. Finally, further research could be conducted to investigate the potential applications of 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine in the production of various polymeric materials.

Synthesis Methods

5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine can be synthesized using a variety of methods. The most commonly used method is the reaction of cyclohexylsulfonyl chloride (CSC) with 1,3,4-thiadiazol-2-amine (TDA). This reaction is carried out in the presence of a base, such as sodium hydroxide, to produce 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine. In addition, 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine can also be synthesized using the reaction of cyclohexylsulfonyl chloride (CSC) with 5-chloro-1,3,4-thiadiazol-2-amine (CTDA). This reaction is also carried out in the presence of a base, such as sodium hydroxide, to produce 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine involves the reaction of cyclohexylthiocyanate with hydrazine hydrate followed by cyclization with phosphorus pentoxide.", "Starting Materials": [ "Cyclohexylthiocyanate", "Hydrazine hydrate", "Phosphorus pentoxide" ], "Reaction": [ "Cyclohexylthiocyanate is reacted with hydrazine hydrate in ethanol to form 5-(cyclohexylsulfanyl)-1,3,4-thiadiazole.", "Phosphorus pentoxide is added to the reaction mixture and heated to induce cyclization, forming 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine." ] }

CAS RN

40177-34-2

Product Name

5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine

Molecular Formula

C8H13N3S2

Molecular Weight

215.3

Purity

95

Origin of Product

United States

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